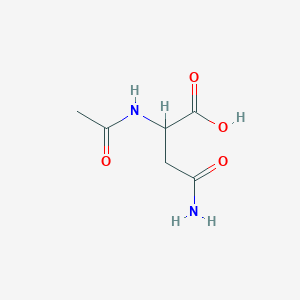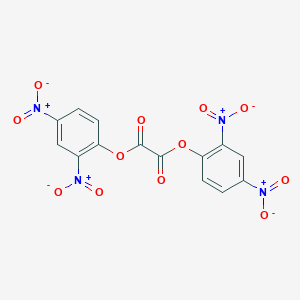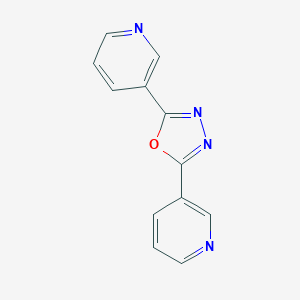
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. BPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In
Mécanisme D'action
The mechanism of action of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the coordination of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole with metal ions, which leads to the formation of a complex that can interact with biological molecules. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to bind to copper(II) ions, which can lead to the generation of reactive oxygen species (ROS) and DNA damage, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and context of its use. In vitro studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit fungal growth. In vivo studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is its versatility, as it can be used in a variety of applications, including medicinal chemistry, materials science, and analytical chemistry. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is also relatively easy to synthesize and purify, making it accessible to researchers with different levels of expertise. However, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has some limitations, including its potential toxicity and limited solubility in water, which can make it challenging to work with in certain contexts.
Orientations Futures
There are many potential future directions for research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, including the development of new synthetic methods, the exploration of its biological activity in different contexts, and the optimization of its properties for specific applications. Some possible areas of future research include the use of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole as a fluorescent probe for the detection of other biomolecules, the synthesis of new 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole derivatives with improved solubility and biological activity, and the development of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole-based materials with novel properties.
Conclusion
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is a versatile and promising compound that has attracted significant attention in the scientific community. Its unique chemical and biological properties make it a valuable tool for researchers in various fields, and its potential applications are numerous. As research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole continues to advance, it is likely that new and exciting discoveries will be made, further expanding our understanding of this fascinating compound.
Méthodes De Synthèse
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-pyridyl hydrazine with malononitrile, the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate, and the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate and acetic anhydride. The most commonly used method involves the reaction of 3-pyridyl hydrazine with malononitrile in the presence of a catalyst, such as triethylamine or piperidine. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit anticancer, antibacterial, and antifungal activity. In materials science, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and amino acids.
Propriétés
Numéro CAS |
15420-57-2 |
|---|---|
Nom du produit |
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole |
Formule moléculaire |
C12H8N4O |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2,5-dipyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H |
Clé InChI |
DTUMGCJGZSNWCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
SMILES canonique |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
Autres numéros CAS |
15420-57-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



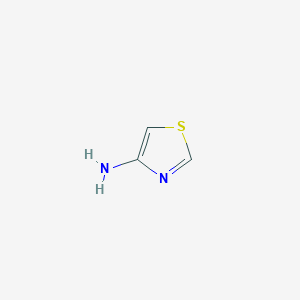

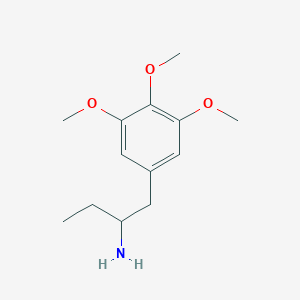




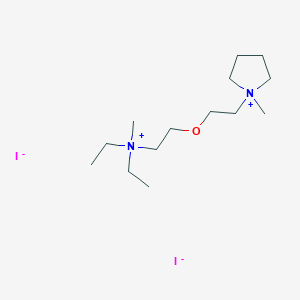


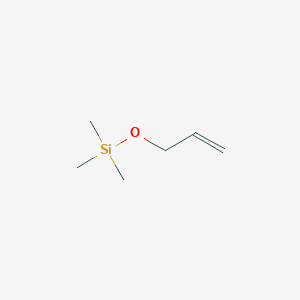
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
